1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide
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Overview
Description
1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isochroman ring, an acetyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the initial formation of the isochroman ring through the hydrogenation of benzothiophene in the presence of iron cyanide under high temperature and pressure conditions . This intermediate is then reacted with acetyl chloride to introduce the acetyl group. The final step involves the coupling of the acetylated intermediate with N-methylpyrrolidine-2-carboxamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar multi-step synthetic route, with optimizations for scale-up. This could include the use of continuous flow reactors for hydrogenation and acetylation steps to improve efficiency and yield. Additionally, the use of automated systems for reaction monitoring and control would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The isochroman ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving isochroman derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The isochroman ring could be involved in binding interactions, while the acetyl and pyrrolidine groups may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Isochroman derivatives: Compounds with similar isochroman structures but different functional groups.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with various substituents.
Uniqueness
1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide is unique due to its combination of an isochroman ring, an acetyl group, and a pyrrolidine ring
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-18-17(21)14-7-4-9-19(14)16(20)11-15-13-6-3-2-5-12(13)8-10-22-15/h2-3,5-6,14-15H,4,7-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJYPDRVKAXUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1C(=O)CC2C3=CC=CC=C3CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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